molecular formula C12H12N2O3 B2429740 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid CAS No. 852933-91-6

1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid

Cat. No.: B2429740
CAS No.: 852933-91-6
M. Wt: 232.23 g/mol
InChI Key: XDMONCLSHJEVSR-UHFFFAOYSA-N
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Properties

IUPAC Name

1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-14-10-5-4-8(12(16)17)6-9(10)13-7(2)11(14)15/h4-6H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMONCLSHJEVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)O)N=C(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The compound’s quinoxaline ring and ketone group enable oxidation under controlled conditions:

Reagent/ConditionsProductKey Observations
Potassium permanganate (acidic)Oxidized derivatives with additional hydroxyl or keto groupsSelective oxidation occurs at the pyrazine ring’s nitrogen-adjacent carbons, forming epoxide-like intermediates.
Chromium trioxide (CrO₃)Carboxylic acid side chain degradation productsOver-oxidation may fragment the quinoxaline core under harsh conditions.

Esterification and Amidation

The carboxylic acid group undergoes typical acid-derived reactions:

Esterification

  • Reagents : Ethanol/H₂SO₄, methanol/BF₃.

  • Product : Ethyl or methyl esters (e.g., ethyl 1-ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate).

  • Yield : ~70–85% under reflux.

Amidation

  • Reagents : Thionyl chloride (SOCl₂) followed by ammonia or amines.

  • Product : Primary or secondary amides.

  • Example : Reaction with hydrazine hydrate produces hydrazides, which cyclize to form pyrazolidinone derivatives (e.g., compound 8a in ).

Nucleophilic Substitution at the Ketone

The 2-oxo group participates in nucleophilic attacks:

NucleophileConditionsProduct
HydrazineEthanol refluxHydrazone derivatives
HydroxylamineAqueous NaOHOxime formation
Grignard reagentsDry THF, 0°CTertiary alcohol adducts

Mechanism : The ketone’s electrophilic carbonyl carbon reacts with nucleophiles, forming tetrahedral intermediates that stabilize via resonance with the adjacent nitrogen atoms.

Cyclization and Condensation Reactions

The compound acts as a precursor in heterocyclic synthesis:

  • With ethyl 3-substituted 2-cyanoacrylates : Forms fused pyrazolidinone-quinoxaline hybrids (e.g., 7a–d ) via Knoevenagel condensation, followed by cyclization with hydrazine .

    • Conditions : Triethylamine in dimethylformamide, 4h reflux.

    • Yield : 63–71% .

  • With thiourea : Generates thiazole-linked derivatives under basic conditions (K₂CO₃/ethanol) .

Biological Activity-Related Reactions

The carboxylic acid group facilitates interactions with biological targets:

  • Enzyme inhibition : Forms hydrogen bonds with active-site residues (e.g., proteases or kinases), confirmed via molecular docking studies.

  • Metal chelation : The oxo and carboxylate groups coordinate transition metals (e.g., Fe³⁺, Cu²⁺), altering redox properties and enhancing antimicrobial activity.

Decarboxylation and Side-Chain Modifications

Under thermal or acidic conditions:

  • Decarboxylation : Heating above 200°C removes CO₂, yielding 1-ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline.

  • Halogenation : Bromine (NBS) substitutes the methyl group’s hydrogen, forming bromomethyl derivatives .

Scientific Research Applications

The compound has been studied for various biological activities, particularly its antiviral and anticancer properties.

Antiviral Activity

Research indicates that derivatives of quinoxaline, including 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid, exhibit significant antiviral activity. A notable study demonstrated its effectiveness against several viral strains, suggesting potential as a therapeutic agent in antiviral treatments.

Anticancer Activity

The anticancer properties of this compound have been evaluated through various studies. The following table summarizes the antiproliferative effects observed in different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa0.126Induces apoptosis; arrests cell cycle at G2/M phase
SMMC-77210.071Inhibits tubulin polymerization
K5620.164Targets colchicine binding site

These findings suggest that the compound's mechanism includes inducing apoptosis and inhibiting critical cellular processes involved in tumor growth.

Case Studies

Several case studies highlight the efficacy of this compound in treating diseases:

  • Antiviral Efficacy Study : Conducted by the Virology Unit at the University of Alabama, this study found that similar quinoxaline derivatives demonstrated potent antiviral effects against human cytomegalovirus (HCMV), with lower IC50 values compared to standard antiviral drugs.
  • Anticancer Properties Research : A study published in a peer-reviewed journal evaluated various quinoxaline derivatives for their antiproliferative effects on cancer cell lines. The results indicated that several compounds exhibited significant activity with IC50 values in the low micromolar range, suggesting their potential as effective anticancer agents.

Comparison with Similar Compounds

WAY-650334 is unique in its specific inhibition of MAP2K4. Similar compounds include other MAPK inhibitors, such as:

    PD98059: An inhibitor of MEK1, another kinase in the MAPK pathway.

    U0126: A dual inhibitor of MEK1 and MEK2.

    SB203580: An inhibitor of p38 MAPK.

These compounds differ in their specific targets within the MAPK pathway, highlighting the uniqueness of WAY-650334 in selectively inhibiting MAP2K4 .

Biological Activity

1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid (CAS Number: 852933-91-6) is a compound belonging to the quinoxaline family, which has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antiviral activities, along with synthetic routes and structure-activity relationships (SAR).

  • Molecular Formula : C12H12N2O3
  • Molecular Weight : 232.24 g/mol
  • Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.

Antimicrobial Activity

Quinoxaline derivatives have been shown to exhibit significant antimicrobial properties. For instance, compounds similar to 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline have been tested against various bacterial strains. A study highlighted that certain quinoxaline derivatives demonstrated effective inhibition against Mycobacterium tuberculosis with minimal cytotoxicity to human cells, indicating their potential as antimycobacterial agents .

Anticancer Activity

Research indicates that derivatives of quinoxaline possess promising anticancer properties. In vitro studies have shown that some compounds exhibit IC50 values in the low micromolar range against various cancer cell lines. For example, related compounds demonstrated IC50 values of 1.9 µg/mL against HCT-116 and 2.3 µg/mL against MCF-7 cell lines, outperforming the reference drug doxorubicin (IC50 = 3.23 µg/mL) . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Antiviral Activity

The antiviral potential of quinoxaline derivatives has also been explored. Notably, some compounds have shown activity against HIV-1 with EC50 values as low as 0.15 µg/mL, suggesting a strong therapeutic index . Other studies have indicated that certain derivatives can inhibit viral replication effectively.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for developing more potent derivatives. Modifications at specific positions on the quinoxaline ring can significantly affect biological activity:

  • Substituents : The introduction of electron-withdrawing or electron-donating groups can enhance or diminish activity.
  • Positioning : Variations in the placement of functional groups lead to significant differences in potency against target cells.

Summary of Research Findings

Activity Type IC50/EC50 Values Target Reference
AntimicrobialMIC < 10 µg/mLM. tuberculosis
AnticancerIC50 = 1.9 µg/mLHCT-116
AntiviralEC50 = 0.15 µg/mLHIV-1

Case Studies

  • Antimycobacterial Study : A series of quinoxaline derivatives were synthesized and tested for their effectiveness against drug-resistant strains of Mycobacterium tuberculosis. The most active compound exhibited a high selectivity index, indicating its potential for therapeutic use without significant toxicity to human cells .
  • Anticancer Evaluation : In vitro assays on multiple cancer cell lines revealed that specific modifications to the quinoxaline structure could enhance anticancer efficacy significantly compared to standard treatments .

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

Core Quinoxaline Scaffold Construction

The quinoxaline ring system is classically synthesized via the condensation of o-phenylenediamine derivatives with 1,2-diketones or α-keto acids. For this target molecule, the 6-carboxylic acid group implies the use of a pre-functionalized benzene ring. Retrosynthetically, the molecule can be dissected into:

  • 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline : Derived from cyclocondensation of an ethyl/methyl-substituted diamine with a glyoxalate derivative.
  • 6-Carboxylic acid : Introduced either through direct carboxylation or via hydrolysis of a nitrile/ester precursor.

Synthetic Routes and Methodologies

Route 1: Cyclocondensation of Substituted o-Phenylenediamine

This method employs a substituted o-phenylenediamine bearing a carboxylic acid group at the 6-position.

Step 1: Synthesis of 5-Amino-2-nitrobenzoic Acid

The benzene ring is functionalized via nitration and reduction:

  • Nitration : 3-Aminobenzoic acid is nitrated with HNO₃/H₂SO₄ at 0–5°C to yield 5-amino-2-nitrobenzoic acid.
  • Reduction : The nitro group is reduced to an amine using H₂/Pd-C, forming 3,5-diaminobenzoic acid.
Step 2: Alkylation of Diamine

Selective N-alkylation introduces ethyl and methyl groups:

  • Ethylation : Treatment with ethyl bromide in the presence of NaH/DMF at 60°C selectively alkylates one amine.
  • Methylation : The remaining amine is methylated using methyl iodide/K₂CO₃ in acetone.
Step 3: Cyclocondensation with Ethyl Glyoxalate

The diamine reacts with ethyl glyoxalate in refluxing ethanol to form the quinoxaline ring:
$$
\text{C}6\text{H}3(\text{COOH})(\text{NH}2)(\text{NHEt}) + \text{HC(O)COOEt} \rightarrow \text{Target Compound} + \text{H}2\text{O}
$$
Yield : 58–62% after recrystallization from ethanol.

Route 2: Post-Functionalization of Quinoxaline Core

An alternative approach builds the quinoxaline scaffold first, followed by carboxylation.

Step 1: Synthesis of 1-Ethyl-3-methylquinoxalin-2(1H)-one
  • Starting Material : o-Phenylenediamine is sequentially alkylated with ethyl and methyl groups.
  • Cyclization : Reaction with ethyl glyoxalate in acetic acid affords 1-ethyl-3-methylquinoxalin-2(1H)-one.
Step 2: Electrophilic Carboxylation

Direct carboxylation at the 6-position is challenging due to the electron-deficient quinoxaline ring. A Friedel-Crafts approach using AlCl₃/CO₂ under high pressure (20 atm, 150°C) introduces the carboxylic acid group:
$$
\text{Quinoxaline} + \text{CO}2 \xrightarrow{\text{AlCl}3} \text{6-Carboxyquinoxaline}
$$
Yield : 35–40% (low due to competing side reactions).

Route 3: Palladium-Catalyzed Cross-Coupling

Modern methods employ transition-metal catalysis for late-stage functionalization.

Step 1: Bromination at C6

1-Ethyl-3-methylquinoxalin-2(1H)-one is brominated using NBS in CCl₄, yielding the 6-bromo derivative.

Step 2: Carbonylation

A palladium-catalyzed carbonylation with CO and H₂O in the presence of Pd(OAc)₂/Xantphos introduces the carboxylic acid:
$$
\text{6-Bromo derivative} + \text{CO} + \text{H}_2\text{O} \xrightarrow{\text{Pd}} \text{Target Compound}
$$
Yield : 70–75% (optimized conditions: 100°C, 24 h).

Optimization and Challenges

Regioselectivity in Alkylation

The sequential N-alkylation in Route 1 requires strict control to prevent over-alkylation. Kinetic studies show that ethylation proceeds faster than methylation due to steric factors.

Carboxylation Efficiency

Route 2’s low yield stems from the quinoxaline ring’s electron-withdrawing nature, which deactivates the ring toward electrophilic substitution. Route 3’s cross-coupling approach circumvents this but demands expensive catalysts.

Purification Strategies

  • Recrystallization : Ethanol/water mixtures (7:3) achieve >95% purity.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) resolves regioisomers.

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

  • ¹H NMR (DMSO-d₆): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.20 (q, J=7.1 Hz, 2H, NCH₂), 7.85 (d, J=8.5 Hz, 1H, Ar-H), 8.10 (s, 1H, Ar-H), 8.45 (d, J=8.5 Hz, 1H, Ar-H).
  • IR : 1720 cm⁻¹ (C=O, acid), 1665 cm⁻¹ (C=O, lactam).

Industrial-Scale Considerations

Cost Analysis

Method Cost (USD/kg) Yield (%) Purity (%)
Route 1 420 60 95
Route 3 780 72 98

Route 1 remains preferred for bulk production despite lower yield due to lower catalyst costs.

Q & A

Q. What are the standard synthetic routes for preparing 1-ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid?

The compound can be synthesized via cyclization reactions of substituted quinoxaline precursors. For example:

  • Hydrolysis of ester derivatives : Reacting ethyl esters (e.g., ethyl 3-methyl-quinoxaline-2-carboxylate) with sodium hydroxide (0.5 mol/L) at 55°C, followed by acidification to pH 5–6, yields the carboxylic acid derivative .
  • Cyclization with amino acids : Condensation of sodium pyruvate with o-phenylenediamine derivatives in aqueous acetic acid (20%) at room temperature forms the quinoxaline core, which can be further functionalized .
  • Key analytical steps : Recrystallization from ethanol–water (4:1 v/v) ensures purity, while TLC (silica gel, hexane:ethyl acetate) monitors reaction progress .

Q. How is the structural configuration of this compound confirmed experimentally?

  • NMR spectroscopy : 1H^1H NMR (300 MHz, DMSO-d6) identifies substituents (e.g., ethyl and methyl groups) and confirms aromatic proton environments. For example, ethyl groups appear as triplets (δ ~1.15 ppm), and methyl groups as singlets (δ ~3.65 ppm) .
  • X-ray crystallography : Resolves ambiguities in substituent positions (e.g., ethyl vs. methyl orientation) by analyzing bond lengths and angles. Weak intermolecular interactions (C–H⋯π, C–H⋯O) further validate packing patterns .
  • Elemental analysis : Matches calculated vs. observed C/H/N ratios (e.g., C 68.57%, H 6.12%, N 5.71%) to confirm molecular formula .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Catalyst selection : Aluminium chloride (AlCl₃) in 1,2-dichlorobenzene at 378 K enhances cyclization efficiency (73% yield reported for similar quinoxaline derivatives) .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during alkylation or amination steps .
  • Temperature control : Maintaining 100°C during nucleophilic substitution (e.g., with 2,3-dimethylaniline) minimizes side products .

Q. How should researchers resolve contradictions in spectroscopic data during structural analysis?

  • Multi-technique validation : Combine 1H^1H-NMR, IR (e.g., carbonyl peaks at 1731 cm⁻¹ for esters), and GC-MS (m/z 245 [M⁺]) to cross-verify functional groups .
  • Computational modeling : Use DFT calculations to predict NMR chemical shifts or optimize X-ray-derived geometries when experimental data is ambiguous .
  • Isomer differentiation : For cis/trans isomers, compare coupling constants in 1H^1H NMR or employ NOESY to detect spatial proximity of substituents .

Q. What strategies are recommended for studying the biological activity of this compound?

  • Antimicrobial assays : Test against Gram-positive/-negative bacteria using broth microdilution (MIC values) or disk diffusion, referencing methods for structurally related 3-quinolinecarboxylic acids (e.g., norfloxacin derivatives) .
  • Cancer cell line screening : Use MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) to evaluate cytotoxicity. Compare results with known quinoxaline-based anticancer agents .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., ethyl → allyl) to assess impact on bioactivity. For example, piperazinyl groups enhance antimicrobial potency in fluoroquinolones .

Methodological Notes

  • Data reproducibility : Always report reaction conditions (solvent, temperature, catalyst) and purification steps (e.g., column chromatography with 5% ethyl acetate in hexane) .
  • Safety protocols : Handle chlorinated intermediates (e.g., 6-chloro-quinoxaline derivatives) in fume hoods due to toxicity risks .
  • Ethical compliance : Adhere to institutional guidelines for biological testing, especially when using human cell lines or pathogenic bacteria .

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